![molecular formula C8H6N2O4 B173625 5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 132522-81-7](/img/structure/B173625.png)
5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
Overview
Description
Benzoxazines are a group of isomeric bicyclic heterocyclic chemical compounds that consist of a benzene ring fused to an oxazine ring . They have the molecular formula C8H7NO .
Synthesis Analysis
Benzoxazines can be synthesized by the Mannich reaction using a phenol, an amine, and formaldehyde . For example, a new benzoxazine monomer terephthalic acid bis-[2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)]ethyl ester (TMBE) with bis-ester groups has been synthesized from the simple esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol(MB-OH) .Molecular Structure Analysis
The molecular structure of benzoxazines depends on the relative positions of the oxygen and nitrogen atoms in the oxazine ring, on the location of ring fusion, and on the position of the double bond in the oxazine ring .Chemical Reactions Analysis
Polybenzoxazines, also called benzoxazine resins, are a class of polymers that are produced from the ring-opening polymerization of 3-phenyl-2,4-dihydro-1,3-benzoxazine monomers and its chemical derivatives .Physical And Chemical Properties Analysis
Polybenzoxazines possess attractive properties, such as high glass transition temperature, flame retardancy, low water absorption, and low cost . They are applied to the field of halogen-free flame retardant laminates, vacuum pump rotors, printed circuit boards, friction materials, composites, and other fields .Scientific Research Applications
Green Chemistry and Bio-Based Benzoxazines
Benzoxazines, including 5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one, are renowned for their self-curing properties, high glass transition temperature, and exceptional thermal stability. They are synthesized from natural raw materials, including vanillin, erythritol, furfurylamine, and natural benzaldehyde. The presence of the bis(acetal) structure, furanic structure, and benzene ring-branched chain structure in the resin confers favorable adhesive strength, high carbon residue, self-extinguishing ability, and outstanding thermal stability .
Degradable Benzoxazines
These benzoxazines can undergo dual-site curing and complete degradation through the synergistic effects of acid and heat, enabling its reuse in benzoxazine synthesis. The acid used for both synthesis and degradation is bio-based citric acid, eliminating non-biobased catalysts or additives from the entire process .
Asymmetric Hydrogenation
The Rh/(S)-DTBM-SegPhos-catalyzed asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate esters was successfully developed. A series of chiral dihydrobenzoxazinones were prepared through this efficient methodology with good to excellent results .
Synthesis of Chiral Dihydrobenzoxazinones
Chiral dihydrobenzoxazinones, which are important motifs in biologically active molecules, can be prepared through the Rh/(S)-DTBM-SegPhos-catalyzed asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate esters .
TFA-Catalyzed Synthesis
A convenient and efficient method for the TFA-catalyzed synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids was reported .
Synthesis of 3-Aryl-2H-Benzo[b][1,4]oxazin-2-Ones
The TFA-catalyzed synthesis method allows for the creation of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones, which can be used in various applications .
Future Directions
The future directions in the field of benzoxazines research could include designing inherently tough benzoxazine monomers and polybenzoxazines prepolymers to improve the flexibility of polybenzoxazines from the molecular level, and to increase the degree of chemical crosslinking between the two phases .
properties
IUPAC Name |
5-nitro-4H-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c11-7-4-14-6-3-1-2-5(10(12)13)8(6)9-7/h1-3H,4H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMKRYIJNBIITM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC=C2O1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444681 | |
Record name | 5-Nitro-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one | |
CAS RN |
132522-81-7 | |
Record name | 5-Nitro-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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